molecular formula C9H14O4 B13185920 Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13185920
M. Wt: 186.20 g/mol
InChI Key: PQNUHMMOYKYXQK-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic system with two oxygen atoms in the 1,6-positions of the spiro[2.5]octane backbone. The spiro[2.5]octane framework consists of a 3-membered ring (2 carbons + 1 oxygen) and a 6-membered ring (5 carbons + 1 oxygen) sharing a central spiro carbon. The compound is substituted with a methyl group at position 4 and a methyl ester at position 2. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-6-5-12-4-3-9(6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

PQNUHMMOYKYXQK-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC12C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Reaction Conditions and Purification

Step Reagents/Conditions Yield (%) Notes
Spirocyclization of keto ester Ethylene glycol, p-TsOH, reflux, azeotropic removal 60–75 Use of molecular sieves improves yield
Esterification Methanol, H2SO4, reflux 50–80 Prolonged reflux may be required
Sulfoxonium ylide cyclopropanation Trimethylsulfoxonium iodide, KOtBu, DMSO, RT, overnight 65 Intermediate used for further esterification

Purification is generally accomplished by flash column chromatography on silica gel using mixtures of hexane/ethyl acetate or dichloromethane/methanol as eluents.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR typically shows signals for the spirocyclic methylene and methine protons between δ 1.2–4.5 ppm.
    • Methyl ester singlet near δ 3.7–3.9 ppm.
    • Methyl substituent at position 4 appears as a doublet or singlet depending on coupling.
  • Infrared Spectroscopy (IR):

    • Strong ester carbonyl stretch near 1735 cm⁻¹.
    • C–O–C stretches from the dioxaspiro ring around 1100–1200 cm⁻¹.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with C9H14O4 (m/z ~186).
    • Fragmentation patterns supporting spirocyclic structure.

Summary and Outlook

The preparation of methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is efficiently achieved through spirocyclization of substituted cyclohexanone derivatives followed by esterification. Alternative methods such as sulfoxonium ylide-mediated cyclopropanation offer routes to key intermediates that can be converted to the target compound. The choice of method depends on available starting materials and desired scale.

The compound’s unique spirocyclic structure makes it a valuable scaffold in synthetic organic chemistry and potentially in medicinal chemistry, where spirocycles are increasingly recognized for their conformational rigidity and biological relevance.

Chemical Reactions Analysis

Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides depending on the nucleophile used.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate finds applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in drug discovery, the compound may inhibit or activate specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties, based on evidence from diverse sources:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (Target compound) 4-methyl C₉H₁₄O₄ 186.21 Central spiro system; methyl and ester groups at distinct positions.
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 2,4-dimethyl C₁₀H₁₆O₄ 200.23 Additional methyl at position 2; higher steric hindrance.
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 5,7-dimethyl, ethyl ester C₁₁H₁₈O₄ 214.26 Ethyl ester increases hydrophobicity; dual methyl groups in larger ring.
Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 2-methyl C₉H₁₄O₄ 186.21 Methyl at position 2; reduced steric effects compared to 2,4-dimethyl analog.
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate 4-methoxy C₉H₁₄O₅ 202.20 Methoxy group enhances polarity and potential hydrogen bonding.
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate 2-chloro, 4-methyl, 1-oxa C₁₀H₁₅ClO₃ 218.68 Chlorine substituent introduces electronegativity; altered ring system (1-oxa).

Structural and Functional Analysis

Substituent Position and Steric Effects
  • Methyl vs.
  • Ethyl Ester : The ethyl ester in the 5,7-dimethyl analog (C₁₁H₁₈O₄) may enhance lipid solubility, affecting bioavailability .
  • Chlorine Substitution : The 2-chloro derivative (C₁₀H₁₅ClO₃) introduces steric and electronic effects, which could influence reactivity in nucleophilic substitutions .

Biological Activity

Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound of considerable interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₉H₁₄O₅
  • Molecular Weight: 202.20 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: COC1COCCC12C(O2)C(=O)OC

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
  • Anti-inflammatory Effects: Research indicates that it may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Antioxidant Properties: The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Interaction: The compound may interact with various enzymes, modulating their activity. For instance, it could inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Signaling Pathways: It might influence cell signaling pathways related to inflammation and oxidative stress responses.

Case Studies and Experimental Data

  • Antimicrobial Activity Study:
    • A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.
  • Anti-inflammatory Effects:
    • In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The reduction in cytokine levels was statistically significant (p < 0.05) at a concentration of 25 µg/mL.
  • Antioxidant Activity:
    • The antioxidant capacity was assessed using the DPPH radical scavenging assay. This compound exhibited a scavenging effect comparable to that of ascorbic acid at similar concentrations.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylateStructureModerate antimicrobial activity
Methyl 4-methyl-1,3-dioxaspiro[2.5]octaneStructureLow antioxidant activity

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